molecular formula C19H21ClN2O3S B2491682 1-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide CAS No. 1448136-25-1

1-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B2491682
CAS No.: 1448136-25-1
M. Wt: 392.9
InChI Key: YLKGJYBDTZLYJV-UHFFFAOYSA-N
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Description

1-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates several privileged pharmacophoric elements, including a furan ring, a piperidine scaffold, and a carboxamide functionality, which are commonly found in biologically active substances . The structural motif of a furan ring linked to a carboxamide group, as seen in this compound, has been identified in derivatives demonstrating notable pharmacological potential. Specifically, carbamothioyl-furan-2-carboxamide analogues have shown promising in vitro anti-cancer activity against human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines . The presence of the carboxamide group is a key feature, as it often serves as a stable surrogate for peptide bonds, contributing to improved metabolic stability and membrane permeability in drug-like molecules . Furthermore, the piperidine-4-carboxamide core is a versatile building block that can be used to modulate the physicochemical properties and molecular interactions of a compound. Researchers may find this chemical valuable as a precursor or intermediate in the synthesis of more complex target molecules, for use in structure-activity relationship (SAR) studies, or for high-throughput screening campaigns aimed at identifying new therapeutic agents. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

1-[5-[(2-chlorophenyl)methylsulfanylmethyl]furan-2-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-16-4-2-1-3-14(16)11-26-12-15-5-6-17(25-15)19(24)22-9-7-13(8-10-22)18(21)23/h1-6,13H,7-12H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKGJYBDTZLYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=C(O2)CSCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the chlorobenzyl group, and the coupling with piperidine. Common reagents used in these reactions include chlorobenzyl chloride, furan-2-carboxylic acid, and piperidine. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The furan and thioether moieties are primary oxidation targets:

Reaction Site Oxidizing Agent Product Conditions Source
Furan ringOzone, H₂O₂/Fe³⁺Furan-2,5-dione derivativeAcidic/room temperature
Thioether (-S-)mCPBASulfoxide → SulfoneDichloromethane, 0°C → RT
  • Mechanism : Furan oxidation proceeds via electrophilic attack, forming diketones. Thioether oxidation follows a stepwise radical pathway, yielding sulfoxides (partial oxidation) or sulfones (complete oxidation) .

Nucleophilic Substitution at Benzyl Chloride

The 2-chlorobenzyl group undergoes substitution:

Nucleophile Catalyst Product Yield Source
PiperazineK₂CO₃Benzyl-piperazine adduct72%
ThiophenolCuIDiaryl sulfide65%
  • Key Insight : Substitution is facilitated by polar aprotic solvents (DMF, DMSO). Steric hindrance from the thioether reduces reactivity compared to unsubstituted benzyl chlorides .

Amide Hydrolysis

The carboxamide group hydrolyzes under extreme conditions:

Conditions Product Reaction Time Source
6M HCl, refluxPiperidine-4-carboxylic acid12h
NaOH (aq.), 100°CSodium carboxylate intermediate8h
  • Limitation : Hydrolysis requires prolonged heating due to the stability of the tertiary amide .

Piperidine Functionalization

The piperidine nitrogen participates in alkylation/acylation:

Reagent Product Application Source
Acetyl chlorideN-Acetyl-piperidine derivativeBioactivity modulation
Ethyl bromoacetateQuaternary ammonium saltIonic liquid synthesis
  • Steric Effects : Bulky substituents on the furan-thioether limit accessibility to the piperidine nitrogen.

Thioether-Specific Reactivity

The -(S-CH₂)- group undergoes alkylation and elimination:

Reaction Reagent Product Notes Source
AlkylationMethyl iodideSulfonium saltReversible in aqueous media
EliminationDBU, heatFuran-vinyl sulfideRequires strong base

Reaction Optimization Insights

  • Solvent Effects : DMF enhances nucleophilic substitution rates by stabilizing transition states .

  • Temperature : Thioether oxidations require low temperatures (-10°C) to avoid over-oxidation .

  • Catalysts : Cu(I) salts improve yields in Ullmann-type couplings involving the chlorobenzyl group .

Scientific Research Applications

This compound belongs to the piperidine class, which is known for diverse biological activities. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Pharmacological Properties

  • Anticancer Activity : Preliminary studies indicate that piperidine derivatives exhibit anticancer properties. The presence of the furan and thioether groups in this compound may enhance its ability to induce apoptosis in cancer cells. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Neuroprotective Effects : Piperidine derivatives have been investigated for their neuroprotective properties. Compounds with similar structures have been shown to inhibit neurodegeneration and may provide benefits in conditions like Alzheimer's disease .
  • Antimicrobial Activity : Some studies suggest that piperidine-based compounds possess antimicrobial properties, potentially making them useful in treating bacterial infections .

Synthetic Routes

The synthesis of 1-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The chlorobenzyl and furan groups are introduced via nucleophilic substitution and thiol-ene reactions, respectively.
  • Amidation : The final step involves the formation of the carboxamide group through amidation reactions.

Case Study 1: Anticancer Efficacy

In a study evaluating various piperidine derivatives, compounds similar to this compound demonstrated promising anticancer activity against human lung adenocarcinoma cells (A549). The study highlighted that modifications to the piperidine ring significantly influenced the cytotoxicity profile, suggesting a structure-activity relationship that could be exploited for drug development .

Case Study 2: Neuroprotective Properties

Research on related piperidine compounds indicated potential neuroprotective effects in models of oxidative stress-induced neurotoxicity. These studies utilized various assays to demonstrate how structural features, such as the presence of furan rings, contributed to neuroprotection by scavenging free radicals and reducing inflammation .

Mechanism of Action

The mechanism of action of 1-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Modifications on the Aromatic Ring

  • Chloro vs. Bromine’s larger atomic radius may also sterically hinder interactions in certain biological targets compared to chlorine .
  • Positional Isomerism :
    Compounds like 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride demonstrate that shifting substituents (e.g., fluorine from the 2- to 4-position on benzyl) alters electronic effects and steric interactions, affecting solubility and target selectivity .

Functional Group Replacements

  • Carboxamide vs.
  • Thioether vs. Sulfonyl Linkers :
    Molecules like N-benzyl-1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-methylpiperidine-4-carboxamide replace the thioether bridge with a sulfonyl group, increasing oxidation state and polarity, which may enhance metabolic stability but reduce membrane permeability .

Core Structural Motifs

  • Furan vs.
  • Piperidine vs.

Key Research Findings

  • Thioether Stability : The thioether linker in the target compound may offer a balance between metabolic stability (compared to thiols) and flexibility (compared to rigid sulfonamides), as seen in related molecules .
  • Carboxamide Utility : The carboxamide group’s dual hydrogen-bonding capacity is critical for target engagement, as evidenced by reduced activity in carboxylate analogs .

Biological Activity

1-(5-(((2-Chlorobenzyl)thio)methyl)furan-2-carbonyl)piperidine-4-carboxamide, a synthetic compound derived from piperidine, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, synthesis, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

C18H20ClN3O2S\text{C}_{18}\text{H}_{20}\text{ClN}_3\text{O}_2\text{S}

Synthesis Overview:
The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring: Cyclization reactions are employed to form the piperidine structure.
  • Introduction of the 2-Chlorobenzyl Group: This can be achieved through nucleophilic substitution reactions.
  • Attachment of the Furan-2-Ylmethylthio Group: Thiol-ene reactions or other sulfur-based coupling methods are often used.
  • Formation of the Carboxamide Group: This final step generally involves amidation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related piperidine derivative demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potent activity:

CompoundCell LineIC50 (µg/mL)
4eMCF-75.36
4iHepG22.32

These findings suggest that structural modifications in piperidine derivatives can enhance their anticancer activity .

The mechanism through which these compounds exert their anticancer effects often involves:

  • Induction of apoptosis through increased levels of pro-apoptotic proteins such as Bax.
  • Inhibition of cell cycle progression at specific phases (S and G2/M), leading to cell death .

Study on Piperidine Derivatives

A study focused on piperidine derivatives similar to our compound indicated that these compounds could modulate P2X receptors, which are implicated in pain pathways. This modulation suggests a potential therapeutic application in pain management .

Cytotoxicity Evaluation

In vitro evaluations have shown that various piperidine derivatives exhibit selective cytotoxicity towards cancerous cells compared to normal cells. For example, one study reported that certain derivatives had an IC50 significantly lower than standard chemotherapeutics like 5-Fluorouracil, indicating enhanced potency .

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